4-(3,5-Dimethylphenyl)benzonitrile
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Overview
Description
4-(3,5-Dimethylphenyl)benzonitrile is an organic compound with the chemical formula C15H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 3,5-dimethylphenyl group. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)benzonitrile typically involves the reaction of 3,5-dimethylphenylboronic acid with 4-bromobenzonitrile through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are typical.
Major Products
Oxidation: 4-(3,5-Dimethylphenyl)benzoic acid.
Reduction: 4-(3,5-Dimethylphenyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,5-Dimethylphenyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. In materials science, its structural properties contribute to the formation of stable and functional materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylphenyl)benzoic acid
- 4-(3,5-Dimethylphenyl)benzylamine
- 4-(3,5-Dimethylphenyl)benzaldehyde
Uniqueness
4-(3,5-Dimethylphenyl)benzonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGVDHXCUMXEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648722 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935552-89-9 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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